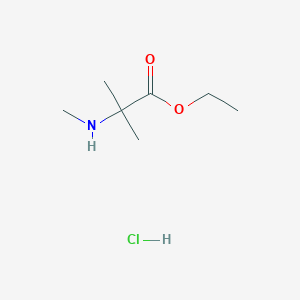![molecular formula C7H8Cl2N2 B1381876 4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride CAS No. 1818847-83-4](/img/structure/B1381876.png)
4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride
Overview
Description
4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride is a chemical compound with the CAS Number: 1818847-83-4 . It has a molecular weight of 191.06 . The compound is solid in its physical form and is stored in a refrigerator .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in the literature . In one study, the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .Molecular Structure Analysis
The IUPAC name of the compound is 4-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine hydrochloride . The InChI code is 1S/C7H7ClN2.ClH/c8-6-2-4-10-7-5(6)1-3-9-7;/h2,4H,1,3H2,(H,9,10);1H .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 191.06 . The compound is stored in a refrigerator .Scientific Research Applications
Biomedical Research Applications
4-Chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride has been utilized as a biochemical reagent in life science research. It has shown potential in cancer research, particularly in the study of breast cancer cell proliferation and apoptosis. The compound has been evaluated for its effects on cell migration and invasion abilities, indicating its significance in cancer metastasis studies .
Chemical Properties and Uses
This compound serves as an important intermediate in organic synthesis. Its chemical properties are leveraged in the synthesis of various derivatives that have potential applications in medicinal chemistry and material science. The compound’s structure allows for modifications that can lead to the development of new pharmaceuticals .
Electronic Structure Analysis
High-resolution X-ray diffraction studies have been conducted to understand the electronic structure of 4-Chloro-1H-pyrrolo[2,3-b]pyridine. Such analyses are crucial for designing compounds with specific electronic properties for use in electronics and photonics .
Synthetic Methodologies
The compound is also involved in the development of efficient synthetic methods for heterocyclic compounds. These methodologies are essential for producing compounds with a wide range of biological activities .
Mechanism of Action
Mode of Action
It’s known that the compound forms moderately strong intermolecular n–h⋯n hydrogen bonds and weak c–h⋯cl closed-shell interactions . These interactions could potentially influence its interaction with its targets.
Pharmacokinetics
It’s known that the compound is a solid at room temperature , which could influence its absorption and distribution. More research is needed to fully understand its pharmacokinetic properties and their impact on bioavailability.
Action Environment
The action, efficacy, and stability of 4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride could be influenced by various environmental factors. For instance, it’s known that the compound should be stored in a cool, dark place, preferably under 15°C , suggesting that temperature and light could affect its stability. Furthermore, the compound is known to be air sensitive , indicating that exposure to air could influence its action and efficacy.
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2.ClH/c8-6-2-4-10-7-5(6)1-3-9-7;/h2,4H,1,3H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPVUMXNWHUJBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC=CC(=C21)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1818847-83-4 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2,3-dihydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1818847-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-(6-Azaspiro[2.5]octan-1-yl)ethanol hydrochloride](/img/structure/B1381802.png)
![3-Azabicyclo[3.2.1]octane-8-carbonitrile hydrochloride](/img/structure/B1381806.png)
![5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1381807.png)
![tert-Butyl 7-oxo-6-((S)-1-phenylethyl)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1381808.png)
![4'-Butyl-3-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1381810.png)


![tert-butyl N-[(2R)-azetidin-2-ylmethyl]carbamate hydrochloride](/img/structure/B1381816.png)